
Cytidyl-3'-5'-uridine ammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytidyl-3’-5’-uridine ammonium salt is a nucleotide analog that plays a significant role in various biochemical and molecular biology applications. It is composed of cytidine and uridine linked by a phosphate group, forming a dinucleotide structure. This compound is often used in research to study nucleic acid interactions and enzymatic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cytidyl-3’-5’-uridine ammonium salt typically involves the coupling of cytidine and uridine through a phosphodiester bond. This can be achieved using phosphoramidite chemistry, where protected nucleosides are activated and coupled in the presence of a condensing agent. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of Cytidyl-3’-5’-uridine ammonium salt may involve large-scale synthesis using automated synthesizers. These machines can efficiently couple nucleosides and purify the product through chromatographic techniques. The final product is then converted to its ammonium salt form for stability and ease of handling.
Análisis De Reacciones Químicas
Types of Reactions
Cytidyl-3’-5’-uridine ammonium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine derivatives.
Reduction: Reduction reactions can modify the nucleobases, altering their chemical properties.
Substitution: Substitution reactions can introduce different functional groups to the nucleosides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various modified nucleotides and nucleosides, which can be used for further biochemical studies.
Aplicaciones Científicas De Investigación
Cytidyl-3’-5’-uridine ammonium salt has a wide range of applications in scientific research:
Chemistry: It is used to study nucleotide interactions and the synthesis of nucleic acid analogs.
Biology: The compound is employed in the investigation of DNA and RNA processes, including replication, transcription, and translation.
Medicine: It has potential therapeutic applications in antiviral and anticancer research.
Industry: The compound is used in the production of diagnostic reagents and molecular biology kits.
Mecanismo De Acción
The mechanism of action of Cytidyl-3’-5’-uridine ammonium salt involves its incorporation into nucleic acids. It can act as a substrate for various enzymes, including polymerases and nucleases, influencing the synthesis and degradation of DNA and RNA. The compound can also interact with specific molecular targets, modulating their activity and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Cytidine-5’-monophosphate: A nucleotide involved in cellular metabolism.
Uridine-5’-monophosphate: Another nucleotide with roles in RNA synthesis.
Adenosine-3’-5’-cyclic monophosphate: A cyclic nucleotide involved in signal transduction.
Uniqueness
Cytidyl-3’-5’-uridine ammonium salt is unique due to its dinucleotide structure, which allows it to mimic natural nucleic acid sequences more closely. This makes it particularly useful in studying nucleic acid interactions and enzymatic processes.
Propiedades
Fórmula molecular |
C18H27N6O13P |
|---|---|
Peso molecular |
566.4 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane |
InChI |
InChI=1S/C18H24N5O13P.H3N/c19-9-1-3-22(17(29)20-9)16-13(28)14(7(5-24)34-16)36-37(31,32)33-6-8-11(26)12(27)15(35-8)23-4-2-10(25)21-18(23)30;/h1-4,7-8,11-16,24,26-28H,5-6H2,(H,31,32)(H2,19,20,29)(H,21,25,30);1H3/t7-,8-,11-,12-,13-,14-,15-,16-;/m1./s1 |
Clave InChI |
DSJMSCIPLSPGIG-ZNFCZCJPSA-N |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O.N |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



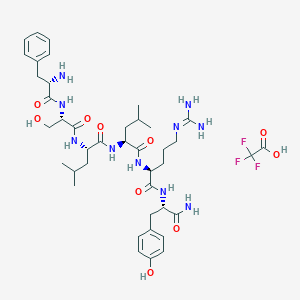
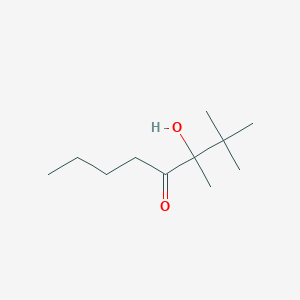
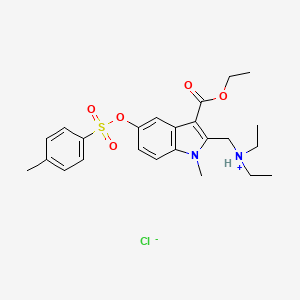
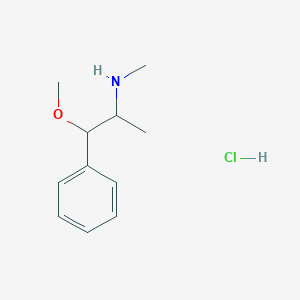
![N-[2-(3-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B13780043.png)

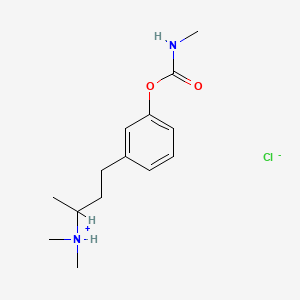
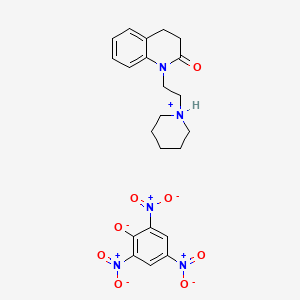
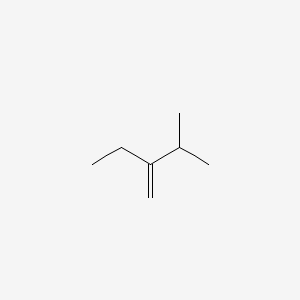
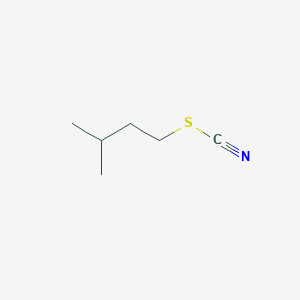
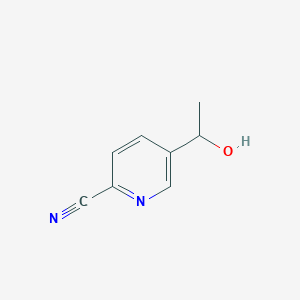
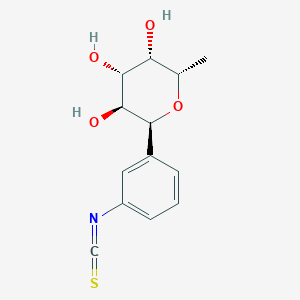
![L-Glucose-[1-3H(N)]](/img/structure/B13780086.png)
